molecular formula C12H23NO5 B13333703 2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid

2-([(Tert-butoxy)carbonyl]amino)-7-hydroxyheptanoic acid

Cat. No.: B13333703
M. Wt: 261.31 g/mol
InChI Key: BYFSCSFEOUXUTO-UHFFFAOYSA-N
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Description

2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. This compound is significant in various fields, including organic chemistry, medicinal chemistry, and biochemistry, due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale synthesis using similar methods but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-7-HYDROXYHEPTANOICACID involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(17)13-9(10(15)16)7-5-4-6-8-14/h9,14H,4-8H2,1-3H3,(H,13,17)(H,15,16)

InChI Key

BYFSCSFEOUXUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCO)C(=O)O

Origin of Product

United States

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